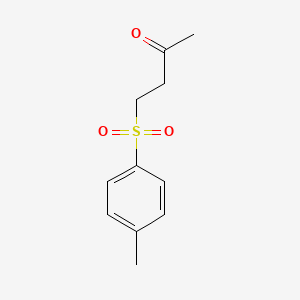

4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE

Description

4-(Toluene-4-sulfonyl)-butan-2-one (CAS: 61476-94-6) is a sulfonylated ketone derivative with the linear formula C₁₁H₁₄O₃S and a molecular weight of 226.296 g/mol . The compound features a toluene-4-sulfonyl (tosyl) group attached to the γ-carbon of butan-2-one. This structural motif renders it chemically distinct due to the electron-withdrawing nature of the sulfonyl group, which enhances its reactivity in substitution and elimination reactions.

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-9-3-5-11(6-4-9)15(13,14)8-7-10(2)12/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFAYIXJKFEOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350605 | |

| Record name | 2-Butanone, 4-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61476-94-6 | |

| Record name | 2-Butanone, 4-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE typically involves the reaction of toluene-4-sulfonyl chloride with butan-2-one under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE can be achieved through the chlorosulfonation of toluene followed by a reaction with butan-2-one. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinate or sulfide.

Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride or zinc in the presence of hydrochloric acid are used.

Substitution: Reagents like hydrazine or amines in the presence of a base are commonly employed.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfinates or sulfides.

Substitution: Sulfonamides or sulfonate esters.

Scientific Research Applications

4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The sulfonyl group is highly reactive, making it a key functional group in many chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(Toluene-4-sulfonyl)-butan-2-one with three structurally related compounds:

Key Observations:

Molecular Weight and Complexity: The tosyl derivative has the highest molecular weight (226.296 g/mol) due to the bulky aromatic sulfonyl group, whereas 3-chloro-3-methyl-butan-2-one is the lightest (120.58 g/mol) . Raspberry ketone, a natural pheromone, is intermediate in weight (164.20 g/mol) and features a phenolic hydroxyl group instead of sulfonyl .

Functional Group Influence: The tosyl group in 4-(Toluene-4-sulfonyl)-butan-2-one enhances electrophilicity at the β-carbon, making it reactive in nucleophilic substitutions. Acetyloxy and hydroxyphenyl groups in 4-(Acetyloxy)-2-butanone and raspberry ketone, respectively, confer distinct polarities and reactivities. The acetyloxy group is hydrolytically labile, while the hydroxyphenyl group enables hydrogen bonding .

Research Findings and Trends

- Synthetic Utility : Tosyl groups are widely used to stabilize transition states in elimination reactions (e.g., E2 mechanisms), suggesting that 4-(Toluene-4-sulfonyl)-butan-2-one could be valuable in stereoselective syntheses .

- Biological Activity : While raspberry ketone derivatives are bioactive in entomology, the tosyl analog’s bulkier structure likely limits its volatility and bioactivity, redirecting its utility toward chemical synthesis rather than direct biological applications .

- Stability Comparisons : Sulfonyl-containing compounds generally exhibit greater thermal and oxidative stability compared to esters or halides, making them preferable in high-temperature reactions .

Biological Activity

4-(Toluene-4-sulfonyl)-butan-2-one is an organic compound notable for its sulfonyl functional group, which enhances its reactivity and potential applications in medicinal chemistry. The compound's molecular formula is C₁₄H₁₈O₃S, with a molecular weight of approximately 230.29 g/mol. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-(toluene-4-sulfonyl)-butan-2-one involves several steps, typically starting from commercially available precursors. The process can be summarized as follows:

- Preparation of the Sulfonyl Group : The toluene-4-sulfonyl moiety is introduced via sulfonation reactions.

- Formation of the Butan-2-one Backbone : This step involves the condensation of appropriate carbonyl compounds to form the desired ketone structure.

- Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.

The mechanism by which 4-(toluene-4-sulfonyl)-butan-2-one exerts its biological effects may involve interactions with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can interact with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may bind to receptors involved in various signaling pathways, altering cellular responses.

Case Studies and Research Findings

Recent studies have explored the biological activities of various sulfonyl-containing compounds. Notably:

-

Antimicrobial Activity : A study evaluated the antimicrobial properties of several sulfonyl derivatives against Candida albicans and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .

Compound MIC (µg/mL) Target Pathogen Compound A 10 Candida albicans Compound B 25 Staphylococcus aureus 4-(Toluene-4-sulfonyl)-butan-2-one TBD TBD - Cytotoxicity Studies : In vitro studies have assessed the cytotoxicity of related compounds in cancer cell lines, showing promising results for further exploration in anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.